2-Amino-4-phenylphenol
Overview
Description
2-Amino-4-phenylphenol (2-APP) is an organic compound belonging to the class of phenylphenols, which are a group of compounds containing a phenolic group and a phenyl ring. It is a white, crystalline solid with a molecular formula of C12H11NO and a molecular weight of 183.22 g/mol. 2-APP has a wide range of applications due to its versatile chemical and physical properties. It is used in the synthesis of various compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used as a precursor for the synthesis of several important compounds such as phenylalanine and phenylalanine derivatives. 2-APP has been studied extensively in recent years due to its potential applications in medicine, agriculture, and other industries.
Scientific Research Applications
Analytical Chemistry Applications
- Improving Colorimetric Methods : The study by Rhine et al. (1998) investigated colorimetric methods based on the Berthelot reaction, commonly used for quantifying NH4-N in environmental samples. They explored alternatives to phenol and salicylate, with 2-phenylphenol (a derivative of 2-Amino-4-phenylphenol) showing promise as a more accurate chromogenic substrate, leading to methods with improved sensitivity and reduced interferences (Rhine, Mulvaney, Pratt, & Sims, 1998).
Biomedical Research
Nitric Oxide Donor in Medicinal Chemistry : Medana et al. (1994) explored 4-Phenyl-3-furoxancarbonitrile, a compound related to this compound, as a nitric oxide donor. This compound shows potential in activating soluble guanylate cyclase and has vasodilatory effects, indicating its relevance in cardiovascular therapies (Medana, Ermondi, Fruttero, Di Stilo, Ferretti, & Gasco, 1994).
DNA Interaction and Antimicrobial Activities : Rafique et al. (2022) synthesized 4-aminophenol derivatives (related to this compound) and evaluated their antimicrobial and antidiabetic activities. These compounds displayed significant interactions with human DNA, suggesting potential as anticancer agents (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Material Science and Electrochemistry
Electrooxidation and Film Formation : Menezes and Maia (2006) studied the electrooxidation of p-aminophenol (a structural analog of this compound) and its ability to form films in aqueous media. This research is significant in understanding the material properties and potential applications in electrochemical coatings and sensors (Menezes & Maia, 2006).
Pseudocapacitance Performance in Supercapacitors : Kowsari et al. (2019) explored the use of poly ortho aminophenol, a derivative of this compound, in supercapacitors. The study showed enhanced pseudocapacitance performance, indicating its potential in energy storage applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
Safety and Hazards
2-Amino-4-phenylphenol is classified as Acute Tox. 4 Dermal - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .
Mechanism of Action
Target of Action:
2-Amino-4-phenylphenol (also known as 2-aminodiphenylamine) is an aminoalcohol derivativeOne notable example is the phenol side chain of the amino acid tyrosine, which has a relatively acidic pKa (around 9-10) and often acts as a catalytic proton donor/acceptor in enzyme active sites .
Biochemical Analysis
Biochemical Properties
2-Amino-4-phenylphenol has been used as an internal standard to investigate the enzymatic activity of N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA), a mammary gland carcinogen in the female Sprague-Dawley rat, by high-performance liquid chromatography (HPLC) . It may also be used as a chelating agent for metal ions .
Cellular Effects
It is known that phenolic compounds, a category that includes this compound, can have multiple benefits for human health including anti-obesity, anti-hyperglycemic, and anti-hyperlipidemic effects .
Molecular Mechanism
It is known that phenolic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can undergo thermal decomposition, leading to the release of irritating gases and vapors .
Dosage Effects in Animal Models
It is known that animal models are used to predict human in vivo percutaneous absorption/penetration .
Metabolic Pathways
It is known that phenolic compounds are secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids .
Transport and Distribution
It is known that phenolic compounds can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .
properties
IUPAC Name |
2-amino-4-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDZGNPFWGICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061553 | |
Record name | [1,1'-Biphenyl]-4-ol, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1134-36-7 | |
Record name | 2-Amino-4-phenylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-phenylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-phenylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4-ol, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-ol, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobiphenyl-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-4-PHENYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D49P06660 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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